4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine
Description
The compound 4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine features a fused imidazo[4,5-c]pyridine core substituted at the 3-position with a methyl group and at the 4-position with a (2-chlorophenyl)methylsulfanyl moiety. This structure is characteristic of bioactive molecules targeting enzymes or receptors, as the imidazo[4,5-c]pyridine scaffold is frequently utilized in medicinal chemistry for its ability to mimic purine bases and engage in hydrogen bonding . The sulfanyl group may enhance lipophilicity, influencing membrane permeability and binding interactions .
Properties
CAS No. |
87035-08-3 |
|---|---|
Molecular Formula |
C14H12ClN3S |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H12ClN3S/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3 |
InChI Key |
OHYNUHXJKINXQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the reaction of 2-chlorobenzyl chloride with 3-methyl-3H-imidazo[4,5-c]pyridine-4-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Modifications
The imidazo[4,5-c]pyridine core is a common pharmacophore. Key analogs and their modifications include:
Key Observations :
- Substituent Effects : The sulfanyl group in the target compound and F154-0018 enhances lipophilicity, critical for membrane penetration . In contrast, LysoGlow84’s naphthalene group confers fluorescence, enabling cellular imaging .
- Core Expansion: I-BET151’s quinoline-fused core increases binding affinity to BRD4 via hydrophobic interactions in the ZA channel .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
